molecular formula C15H13N3O B3357608 N-(6-Aminoacridin-3-YL)acetamide CAS No. 74165-99-4

N-(6-Aminoacridin-3-YL)acetamide

Cat. No.: B3357608
CAS No.: 74165-99-4
M. Wt: 251.28 g/mol
InChI Key: QMIVYOBIGWBDAE-UHFFFAOYSA-N
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Description

N-(6-Aminoacridin-3-yl)acetamide is a synthetic compound belonging to the acridine chemical class, with a molecular formula of C 15 H 13 N 3 O and a molecular weight of 251.28 g/mol . Also known as acetylproflavine, it is a derivative of proflavine, a well-known acridine dye . Acridine derivatives represent a significant area of investigation in medicinal chemistry due to their diverse biological activities . The acridine scaffold is recognized for its potential in antiparasitic research. Specifically, acridine-based compounds have been studied for their activity against Leishmania species, which cause the neglected tropical disease leishmaniasis . Some related 9-aminoacridine compounds have been identified as potential inhibitors of leishmanial DNA topoisomerase II (TPII), a crucial enzyme for parasite DNA replication and repair, suggesting a possible mechanism of action for this chemical class . The antileishmanial activity of these compounds is often influenced by structural features such as lipophilicity and the presence of specific electron-donating substituents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; refer to the safety data sheet for detailed handling information.

Properties

IUPAC Name

N-(6-aminoacridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9(19)17-13-5-3-11-6-10-2-4-12(16)7-14(10)18-15(11)8-13/h2-8H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVYOBIGWBDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504768
Record name N-(6-Aminoacridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74165-99-4
Record name N-(6-Aminoacridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Properties

N-(6-Aminoacridin-3-YL)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Acridine derivatives, including this compound, have shown promising results against bacterial and fungal pathogens. Their mechanism often involves intercalation into DNA, disrupting replication and transcription processes .
  • Antiparasitic Properties : Research indicates that acridine derivatives can target protozoan parasites such as Leishmania. Studies have demonstrated that certain acridine compounds inhibit the activity of leishmanial DNA topoisomerase II, suggesting a pathway for developing new antileishmanial therapies .
  • Antitumor Activity : The compound's ability to interact with DNA also positions it as a potential anticancer agent. Acridine derivatives have been studied for their effects on various cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in tumor cells .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in various applications:

Case Study 1: Antileishmanial Activity

A study focused on 9-anilinoacridines, including derivatives of this compound, evaluated their activity against Leishmania major. The results indicated that certain derivatives were able to kill over 80% of intracellular parasites at concentrations as low as 1 µM while maintaining low toxicity towards mammalian cells. This suggests a favorable selectivity index for these compounds .

Case Study 2: Antitumor Efficacy

Research investigating the cytotoxic effects of acridine derivatives on various cancer cell lines revealed that this compound exhibited significant anticancer activity. The study reported that this compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential in cancer cells .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism of ActionEfficacyReference
AntimicrobialDNA intercalationBroad-spectrum activity
AntileishmanialTopoisomerase inhibition>80% intracellular parasite kill
AntitumorApoptosis inductionSignificant cytotoxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocyclic Moieties
  • Acridine-Based: The aminoacridine group in N-(6-Aminoacridin-3-YL)acetamide distinguishes it from other acetamides. Acridines are known for DNA intercalation and topoisomerase inhibition .
  • Coumarin-Based: Compounds like N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (CAS 33404-13-6) and N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide (CAS 97126-20-0) feature coumarin rings, which are associated with fluorescence and antioxidant properties .
  • Pyridazinone-Based: Derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, influencing neutrophil chemotaxis .
Substituent Effects
  • Electron-Withdrawing Groups : Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit altered crystal lattice parameters due to electron-withdrawing effects .
  • Bulkier Substituents : Compounds like N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide incorporate fused aromatic systems, enhancing antibacterial activity .

Pharmacological Insights

  • Anticancer Activity: Phenoxy acetamides with morpholine or piperidine substituents (e.g., compound 40 in ) show broad-spectrum cytotoxicity against HCT-116, MCF-7, and PC-3 cell lines.
  • Antibacterial Activity : Naphtho[2,1-b]furan acetamides (e.g., compound 5a–d in ) inhibit Gram-positive bacteria via disruption of cell membrane integrity.
  • Receptor Modulation: Pyridazinone-based acetamides activate formyl peptide receptors (FPR1/FPR2), making them candidates for inflammatory disease therapeutics .

Biological Activity

N-(6-Aminoacridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized by modifying acridine derivatives, which are known for their diverse pharmacological properties. The structural formula is represented as C15H13N3OC_{15}H_{13}N_{3}O. The presence of an amino group at the 6-position of the acridine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications .

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MIC) were determined, revealing that this compound is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)Comparison
This compoundS. aureus10Comparable to levofloxacin
This compoundE. coli15Comparable to levofloxacin

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathophysiology of Alzheimer's, has been a focus of research. This compound demonstrated promising BChE inhibitory activity, potentially aiding in the regulation of acetylcholine levels in the brain .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound selectively inhibits BChE, which is crucial for maintaining cholinergic function in neurodegenerative conditions .
  • Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death .
  • Fluorescence Properties : Studies using acridine orange staining have shown that this compound can be used to evaluate autophagy in cells, indicating its role in cellular degradation processes .

Case Studies

Several case studies have highlighted the efficacy of N-(6-Aminoacridin-3-y)acetamide:

  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antibacterial Efficacy : Clinical isolates tested against this compound demonstrated a reduction in bacterial load, suggesting its potential use as a therapeutic agent in treating infections resistant to conventional antibiotics.

Q & A

Q. What analytical methods are recommended for assessing purity in synthetic batches of N-(6-Aminoacridin-3-YL)acetamide?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is optimal for quantifying impurities. For example, dissolve 0.1 g of the compound in a water-acetonitrile mixture (6.5:3.5 v/v) and analyze at 254 nm, comparing retention times against reference standards. Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate:hexane = 1:1) can provide rapid qualitative purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity and detect residual solvents .

Q. How should researchers mitigate toxicity risks during in vitro handling of this compound?

  • Methodological Answer: Follow strict safety protocols: use fume hoods for weighing and dissolution, wear nitrile gloves, and employ closed-system transfers. Refer to analogous acetamide safety data sheets (SDS) for guidance—e.g., N-(3-Amino-4-methoxyphenyl)acetamide requires avoiding inhalation and skin contact . For cytotoxicity screening, use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to establish safe working concentrations in cell cultures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer: Systematically modify substituents on the acridinyl and acetamide moieties. For example:
  • Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance DNA intercalation.
  • Test derivatives in in vitro models (e.g., cancer cell lines) using dose-response assays (IC₅₀ determination via MTT) .
  • Pair SAR data with molecular docking simulations to predict binding affinity to target biomolecules like topoisomerase II .

Q. What strategies resolve contradictions in cellular uptake efficiency data?

  • Methodological Answer:
  • Validate uptake quantification methods using orthogonal techniques: fluorescence microscopy (if the compound is fluorescently tagged) and mass spectrometry (for unlabeled compounds).
  • Control for confounding factors: membrane permeability (use ATP-depletion assays), serum protein binding (compare uptake in serum-free vs. serum-containing media), and pH-dependent solubility .
  • Replicate experiments across multiple cell lines (e.g., HeLa, HepG2) to assess cell-type specificity .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer:
  • Screen coupling reagents for the acridinyl-acetamide bond formation: compare EDC/NHS, DCC, or HATU efficiency in anhydrous DMF.
  • Monitor reaction progress via inline FTIR to detect amine-acid intermediate formation.
  • Purify via recrystallization (ethanol:water = 7:3) or column chromatography (silica gel, gradient elution with dichloromethane:methanol) .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodological Answer:
  • Use Sprague-Dawley rats for preliminary ADME studies: administer 10 mg/kg intravenously, collect plasma samples at 0, 1, 3, 6, and 24 hours, and quantify via LC-MS/MS.
  • For tissue distribution analysis, homogenize organs (liver, kidney, brain) in PBS-EDTA and extract using solid-phase extraction (C18 cartridges) .

Q. How can researchers differentiate between specific and non-specific protein binding?

  • Methodological Answer:
  • Perform competitive binding assays: incubate the compound with target proteins (e.g., DNA topoisomerases) in the presence of increasing concentrations of a known competitor (e.g., ethidium bromide).
  • Use surface plasmon resonance (SPR) to measure association/dissociation rates and calculate binding specificity .

Safety & Compliance

Q. What waste disposal protocols apply to this compound?

  • Methodological Answer: Neutralize acidic or basic residues (if present) before disposal. Collect organic waste in approved containers for incineration. Consult institutional guidelines for acetamide derivatives, which often require segregation from halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.